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Introduction

Fasiglifam (TAK-875) is a potent and selective agonist of the G protein-coupled receptor 40
(GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2] Developed by Takeda
Pharmaceutical Company, it reached Phase llI clinical trials for the treatment of type 2 diabetes
mellitus.[3] Fasiglifam demonstrated significant efficacy in improving glycemic control with a low
risk of hypoglycemia by enhancing glucose-dependent insulin secretion.[4][5] However, its
development was terminated due to concerns about liver safety.[6][7] This technical guide
provides a comprehensive overview of the discovery, synthesis, mechanism of action, clinical
trial results, and the eventual discontinuation of Fasiglifam, with a focus on the scientific data
and experimental methodologies.

Discovery and Synthesis

The discovery of Fasiglifam originated from a GPR40 agonist discovery program at Takeda.[3]
[8] The development process involved optimizing a lead compound, a phenylpropanoic acid
derivative, to improve its in vitro agonist activity and pharmacokinetic profile.[8][9] Cyclization of
the phenylpropanoic acid moiety led to the discovery of a dihydrobenzofuran derivative with
enhanced properties, which ultimately resulted in the identification of Fasiglifam ([(3S)-6-({2',6'-
dimethyl-4'-[3-(methylsulfonyl)propoxy]biphenyl-3-yl}methoxy)-2,3-dihydro-1-benzofuran-3-
ylJacetic acid hemihydrate).[8][10]
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While a detailed, step-by-step synthesis protocol is proprietary, the general synthetic scheme
has been described in scientific literature.[8][11] The synthesis involves the coupling of key
intermediates to construct the biphenyl ether core, followed by the introduction of the
dihydrobenzofuran acetic acid moiety.[8] Radiolabeled versions of Fasiglifam, such as *C-TAK-
875 and 3H-TAK-875, were synthesized for use in metabolic and binding studies.[11][12]

Mechanism of Action

Fasiglifam acts as an ago-allosteric modulator of GPR40, meaning it binds to a site on the
receptor that is distinct from the binding site of endogenous free fatty acids (FFAS).[1][10][13]
This allosteric binding potentiates the effect of FFAs on the receptor, leading to a robust,
glucose-dependent insulin secretion from pancreatic (3-cells.[1][10]

The signaling pathway initiated by Fasiglifam binding to GPR40 involves the activation of the
Gaq protein subunit.[8][14] This, in turn, stimulates phospholipase C (PLC), leading to the
production of inositol triphosphate (IP3) and diacylglycerol (DAG).[14][15] IP3 triggers the
release of intracellular calcium (Ca?*), while DAG activates protein kinase C (PKC).[15] The
combined effect of increased intracellular Ca2* and PKC activation enhances the exocytosis of
insulin-containing granules, but only in the presence of elevated glucose levels.[15][16] This
glucose dependency is a key feature that minimizes the risk of hypoglycemia.[4][16]
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Efficacy and Clinical Trial Data
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Fasiglifam demonstrated promising efficacy in Phase 1l and Phase 11l clinical trials.[5][17] It
significantly reduced glycated hemoglobin (HbAlc) and fasting plasma glucose levels in
patients with type 2 diabetes.[5][17]

Phase Il Clinical

Trial (24 weeks)[5] Placebo Fasiglifam 25 mg Fasiglifam 50 mg
[17]
Change in HbAlc
_ +0.16% -0.57% -0.83%
from baseline
Patients achieving
13.8% 30.2% 54.8%

HbAlc <6.9%

A 52-week open-label Phase Il study in Japanese patients also showed sustained reductions
in HbA1c levels with both monotherapy and combination therapy.[18] A key advantage
observed in these trials was the low incidence of hypoglycemia, which is a common side effect
of other insulin secretagogues like sulfonylureas.[18]

Hepatotoxicity and Discontinuation

Despite its efficacy, the development of Fasiglifam was terminated in 2013 due to concerns
about drug-induced liver injury (DILI).[6][19] An increase in the incidence of elevated liver
enzymes (ALT and AST) was observed in patients treated with Fasiglifam compared to placebo
in Phase Il trials.[7][20]

Liver Enzyme Elevation (=3x
ULN) in Phase Il

i Placebo Fasiglifam
Cardiovascular Outcomes
Trial[20]
Incidence 0.5% 2.1%

The proposed mechanism for Fasiglifam-induced hepatotoxicity involves the formation of a
reactive acyl glucuronide (TAK-875-AG) metabolite in hepatocytes.[12] This metabolite can
covalently bind to cellular proteins, leading to cellular stress and injury.[12] Additionally, TAK-
875 and its glucuronide metabolite were found to inhibit bile salt export pump (BSEP) and
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multidrug resistance-associated proteins (MRP2, MRP3), which could lead to the accumulation
of bile acids and further contribute to liver damage.[12] Studies in HepG2 cells, a human
hepatoma cell line, showed that Fasiglifam induced cytotoxicity and reactive oxygen species
(ROS) generation in a GPR40-dependent manner.[21]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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